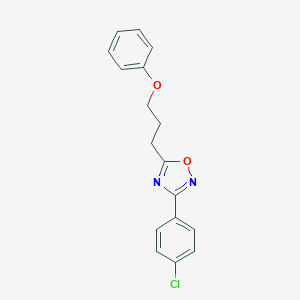

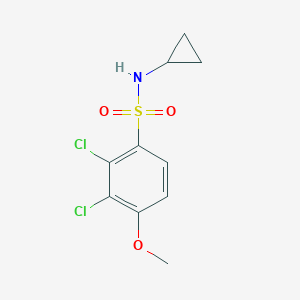

![molecular formula C23H22ClFN2O5S B296394 N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide, also known as CUDC-101, is a small-molecule inhibitor that has shown promise in cancer therapy. It was developed by Curis Inc., a biotechnology company based in Massachusetts, USA. CUDC-101 is a multi-targeted agent that inhibits various pathways involved in cancer cell growth and survival.

Mecanismo De Acción

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a multi-targeted agent that inhibits several pathways involved in cancer cell growth and survival. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide also inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are receptors that are often overexpressed in cancer cells. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide inhibits the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cancer cell migration and invasion, which are important processes in tumor metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to enhance the immune response against cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its multi-targeted activity, which makes it effective against a wide range of cancer types. Another advantage is its ability to enhance the activity of other cancer therapies, which could lead to improved treatment outcomes. However, one limitation of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its low solubility in water, which could limit its bioavailability. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the development of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the testing of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide in clinical trials, to determine its safety and efficacy in humans. In addition, the combination of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide with other cancer therapies could be explored, to determine if it enhances their activity in humans. Finally, the identification of biomarkers that predict response to N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide could help to personalize cancer treatment.

Métodos De Síntesis

The synthesis of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 3,4-dimethoxybenzaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-fluoroaniline and sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. The overall yield of the synthesis is approximately 25%.

Aplicaciones Científicas De Investigación

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular |

C23H22ClFN2O5S |

|---|---|

Peso molecular |

492.9 g/mol |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide |

InChI |

InChI=1S/C23H22ClFN2O5S/c1-31-21-12-11-20(13-22(21)32-2)33(29,30)27(19-9-7-18(25)8-10-19)15-23(28)26-14-16-3-5-17(24)6-4-16/h3-13H,14-15H2,1-2H3,(H,26,28) |

Clave InChI |

OYCQSJDDJNRNGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC |

SMILES canónico |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B296316.png)

amino]acetamide](/img/structure/B296319.png)

amino]-N,N-diethylacetamide](/img/structure/B296320.png)

![4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B296327.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B296331.png)

![3-[(4-methylphenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B296334.png)

![2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide](/img/structure/B296335.png)

![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide](/img/structure/B296338.png)